Secondary vs. Primary Amine: Impact on Physicochemical Properties for CNS Drug Design
The secondary N-methylmethanamine group in the target compound is predicted to increase lipophilicity and reduce hydrogen-bond donor count compared to the primary amine analog, (5-methoxypyridin-2-yl)methanamine. This shift is critical for central nervous system (CNS) penetration. While no experimental logD or pKa data were found for the specific compound, the primary amine analog has a reported logP of -0.19 [1]. The addition of a methyl group typically adds ~0.5 log units, moving the property space closer to optimal ranges for CNS drug candidates, potentially reducing P-glycoprotein (P-gp) efflux liability [2].
| Evidence Dimension | Lipophilicity (LogP) Prediction |
|---|---|
| Target Compound Data | Predicted logP ~0.3 (estimated via methyl group increment) [2] |
| Comparator Or Baseline | (5-Methoxypyridin-2-yl)methanamine: LogP = -0.19 (ChemSpace) [1] |
| Quantified Difference | Δ LogP ≈ +0.5 (estimated) |
| Conditions | Computational prediction; no experimental logD/logP values publicly available for the target compound. |
Why This Matters
For CNS-targeted programs, optimal logP (typically 1-3) balances passive permeability and low metabolic clearance; the secondary amine is a better starting point than the overly polar primary amine.
- [1] ChemSpace. 1-(5-methoxypyridin-2-yl)methanamine. Properties: LogP -0.19. Available at: https://chem-space.com/CSSB00000703904-0269B5 View Source
- [2] Wager, T.T., et al. (2010). Central nervous system multi-parameter optimization (CNS MPO) desirability tool. ACS Chemical Neuroscience, 1(6), 435-449. [Method for logP increment estimation]. View Source
